Methyl 11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carboxylate
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Overview
Description
Methyl 11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13221~2,8~0~1,6~0~2,14~0~12,20~]icosa-8(20),9,11,18-tetraene-16-carboxylate is a complex organic compound with a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13221~2,8~0~1,6~0~2,14~
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme-substrate interactions or as a potential drug lead.
Medicine: The compound may have pharmacological properties that could be explored for therapeutic applications.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which Methyl 11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins or enzymes, altering their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1~15,18~.0~2,6~.0~7,27~.0~8,13~.0~19,26~.0~20,25~]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate
- 13,20-Dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.0~1,17~.0~4,16~.0~6,14~.0~8,12~]tricosa-6(14),7,12-triene-2,18-diyl diacetate
Uniqueness
Methyl 11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13221~2,8~0~1,6~0~2,14~0~12,20~]icosa-8(20),9,11,18-tetraene-16-carboxylate is unique due to its specific hexacyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C23H27NO5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
methyl (14R,15S,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraene-16-carboxylate |
InChI |
InChI=1S/C23H27NO5/c1-24-10-9-22-17-13-5-6-15(26-2)18(17)29-20(22)23(28-4)8-7-21(22,16(24)11-13)12-14(23)19(25)27-3/h5-8,14,16,20H,9-12H2,1-4H3/t14-,16?,20+,21?,22?,23-/m0/s1 |
InChI Key |
MOJBKWAKHXFXPN-VPXNCGAOSA-N |
Isomeric SMILES |
CN1CCC23[C@@H]4[C@@]5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)C[C@H]5C(=O)OC)OC |
Canonical SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C(=O)OC)OC |
Origin of Product |
United States |
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